2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol
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Overview
Description
2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol is a compound that combines the structural features of both 2-benzyl-3-methylpyridine and 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol typically involves the reaction of 2-benzyl-3-methylpyridine with 2,4,6-trinitrophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridine and phenol derivatives .
Scientific Research Applications
2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine;2,4,6-trinitrophenol
- 2-Benzyl-4,6-dimethylpyridine
- 2-Methylpyridinium picrate
Uniqueness
2-Benzyl-3-methylpyridine;2,4,6-trinitrophenol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for research and development .
Properties
CAS No. |
63065-78-1 |
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Molecular Formula |
C19H16N4O7 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-benzyl-3-methylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H13N.C6H3N3O7/c1-11-6-5-9-14-13(11)10-12-7-3-2-4-8-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,10H2,1H3;1-2,10H |
InChI Key |
DOOBYQNWFOTKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CC2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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